molecular formula C17H13ClN2O B2839456 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 941882-77-5

2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B2839456
CAS RN: 941882-77-5
M. Wt: 296.75
InChI Key: AACLMKOEALTNTP-UHFFFAOYSA-N
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Description

“2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group, a 2-chlorobenzyl group, and a ketone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The 2-chlorobenzyl and phenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl ring, and the 2-chlorobenzyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyridazine ring, the phenyl ring, and the 2-chlorobenzyl group . For example, the benzylic position in the 2-chlorobenzyl group could be particularly reactive, as benzylic positions are often sites of increased reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridazine ring and the 2-chlorobenzyl group could influence its solubility, while the presence of the phenyl ring could influence its stability .

Scientific Research Applications

Photochemical Synthesis

2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one and its derivatives have been explored in the realm of photochemical synthesis, focusing on the development of polypyridine ruthenium(II) complexes. These complexes, characterized by various spectroscopic and analytical techniques, have shown potential for ligand interchange under photochemical conditions. This property is instrumental in the synthesis of complexes with a wide range of ligands, showcasing the versatility of these compounds in photochemical applications (Bonnet et al., 2003).

Electrocyclic Reactions

The compound has also been a subject of study in electrocyclic reactions, particularly in the synthesis of platinum(II) acetylide complexes. These complexes exhibit notable photophysical properties, such as bright emissions and efficient energy transfer processes, which are pivotal in photovoltaic and light-emitting applications. The studies provide insights into the molecular structure and electrochemical behaviors of these complexes, underscoring their potential in developing advanced materials for optical applications (Schneider et al., 2009).

Antiradical Activity

Research has also delved into the biological activities of derivatives of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one. Specific derivatives have demonstrated antiradical properties against DPPH and ABTS radicals. These findings are critical in understanding the antioxidant potential of these compounds, which could have implications in pharmaceutical and nutraceutical development (Kulakov et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is similar to 2-chlorobenzyl chloride, it could cause skin irritation, serious eye damage, and may be toxic if inhaled .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACLMKOEALTNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

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